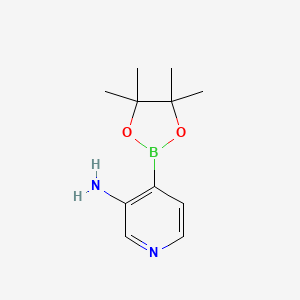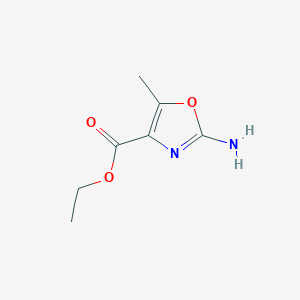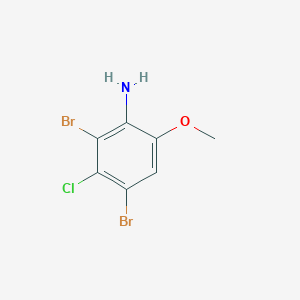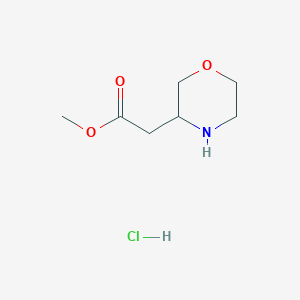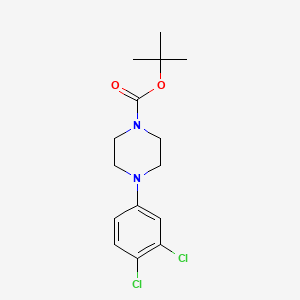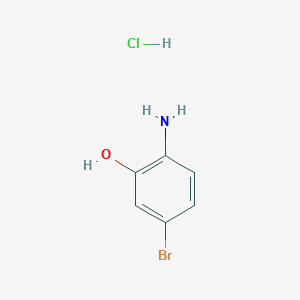
Descarbamylnovobiocin
Übersicht
Beschreibung
Descarbamylnovobiocin is a derivative of novobiocin . It has a molecular formula of C30H35NO10 and a molecular weight of 569.6 .
Synthesis Analysis
The synthesis of the noviose moiety of novobiocin, from which Descarbamylnovobiocin is derived, is of particular interest because it is a unique methylated sugar containing a carbamyl group . Thin layer chromatographic analysis confirmed that each mutant was able to synthesize the benzoic acid component (Ring A) but not novobiocic acid (the fusion product of Rings A and B) or descarbamylnovobiocin .Molecular Structure Analysis
The molecular structure of Descarbamylnovobiocin is complex, with a formal name of N- [7- [ (6-deoxy-5-C-methyl-4-O-methyl-α-L-lyxo-hexopyranosyl)oxy]-4-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-3-yl]-4-hydroxy-3-(3-methyl-2-buten-1-yl)-benzamide .Wirkmechanismus
Target of Action
The compound is a hydroxycoumarin that is novobiocin lacking the carbamoyl group from position 3 on the hexose ring
Mode of Action
The compound’s structure suggests that it may interact with its targets in a manner similar to other hydroxycoumarins . .
Biochemical Pathways
The biochemical pathways affected by Descarbamoylnovobiocin are not fully known. As a derivative of novobiocin, it may potentially affect similar pathways. The removal of the carbamoyl group could alter its interactions and effects on these pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
Given its structural similarity to novobiocin, it may have similar effects at the molecular and cellular level . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Descarbamoylnovobiocin. Factors such as pH, temperature, and presence of other molecules can affect how Descarbamoylnovobiocin interacts with its targets and its overall effectiveness
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO10/c1-14(2)7-8-16-13-17(9-11-19(16)32)27(36)31-21-22(33)18-10-12-20(15(3)25(18)40-28(21)37)39-29-24(35)23(34)26(38-6)30(4,5)41-29/h7,9-13,23-24,26,29,32-35H,8H2,1-6H3,(H,31,36)/t23-,24+,26+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHGFJZFJRMSOS-NANZAVOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314503 | |
| Record name | Descarbamoylnovobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75057-97-5 | |
| Record name | Descarbamoylnovobiocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75057-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Descarbamoylnovobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of descarbamylnovobiocin in novobiocin biosynthesis?
A1: Descarbamylnovobiocin serves as a key intermediate in the biosynthetic pathway of novobiocin, an aminocoumarin antibiotic. Research indicates that descarbamylnovobiocin is formed after the fusion of the A and B rings of novobiocin []. Subsequently, it undergoes further enzymatic modification to yield the final active compound, novobiocin. This understanding stems from the observation that supplementing the growth media of certain novobiocin non-producing Streptomyces niveus mutants with descarbamylnovobiocin restores novobiocin production []. This suggests that these mutants are likely blocked in a step of the biosynthetic pathway prior to descarbamylnovobiocin formation.
Q2: How can descarbamylnovobiocin be distinguished from novobiocin and its isomer, isonovobiocin?
A2: Thin-layer chromatography (TLC) offers a straightforward method to differentiate descarbamylnovobiocin from novobiocin and isonovobiocin []. This technique utilizes differences in polarity and interactions with the stationary phase to separate the compounds. By employing specific solvent systems and visualization methods, researchers can identify and analyze each component in complex mixtures, including fermentation broths, extracts, and purified substances [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)
